6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diphenylhexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

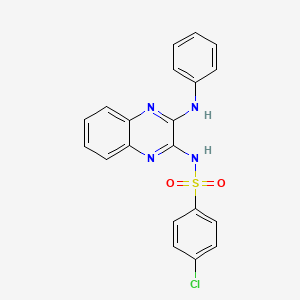

6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diphénylhexanamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe phtalimide et une chaîne diphénylhexanamide

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diphénylhexanamide implique généralement les étapes suivantes :

Formation du groupe phtalimide : La première étape implique la réaction de l’anhydride phtalique avec l’ammoniac ou une amine primaire pour former la phtalimide.

Fixation de la chaîne hexanamide : La phtalimide est ensuite mise en réaction avec l’acide 6-bromohexanoïque ou ses dérivés en milieu basique pour former la liaison hexanamide.

Introduction des groupes diphényles : Enfin, les groupes N,N-diphényles sont introduits par réaction avec la diphénylamine en présence d’un agent de couplage tel que le dicyclohexylcarbodiimide (DCC).

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et un contrôle rigoureux des conditions réactionnelles afin de garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diphénylhexanamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation d’acides carboxyliques ou d’autres dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium (LiAlH4) pour convertir les groupes carbonyle en alcools.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau de l’azote de l’amide ou des noyaux aromatiques, à l’aide de réactifs tels que les halogénoalcanes ou les chlorures d’acyle.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Halogénoalcanes ou chlorures d’acyle en présence d’une base telle que la triéthylamine.

Principaux produits

Oxydation : Acides carboxyliques ou cétones.

Réduction : Alcools ou amines.

Substitution : Dérivés alkylés ou acylés.

Applications de la recherche scientifique

Chimie

En synthèse organique, le 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diphénylhexanamide est utilisé comme élément constitutif pour la synthèse de molécules plus complexes

Biologie

En recherche biologique, ce composé est étudié pour son potentiel en tant que pharmacophore. Ses caractéristiques structurales sont explorées pour le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.

Médecine

En chimie médicinale, des dérivés de ce composé sont étudiés pour leurs effets thérapeutiques potentiels. Ils sont examinés pour leur activité contre diverses maladies, notamment le cancer, l’inflammation et les maladies infectieuses.

Industrie

Dans le secteur industriel, ce composé est utilisé dans le développement de matériaux de pointe. Sa stabilité et sa réactivité le rendent adapté aux applications en science des polymères et en génie des matériaux.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diphenylhexanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features are explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They are screened for activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mécanisme D'action

Le mécanisme d’action du 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diphénylhexanamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe phtalimide peut interagir avec des protéines ou des enzymes, inhibant potentiellement leur activité. Les groupes diphényles peuvent améliorer l’affinité de liaison du composé et sa spécificité pour ses cibles. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.

Comparaison Avec Des Composés Similaires

Composés similaires

Phtalimide : Un composé plus simple présentant des caractéristiques structurales similaires, mais sans les groupes hexanamide et diphényle.

N-Phénylphtalimide : Contient un groupe phényle lié au groupe phtalimide.

Acide 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoïque : Structure similaire, mais avec un groupe acide carboxylique au lieu de la chaîne diphénylhexanamide.

Unicité

Le 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diphénylhexanamide est unique en raison de la combinaison du groupe phtalimide avec une chaîne diphénylhexanamide. Cette complexité structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.

Propriétés

Formule moléculaire |

C26H24N2O3 |

|---|---|

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

6-(1,3-dioxoisoindol-2-yl)-N,N-diphenylhexanamide |

InChI |

InChI=1S/C26H24N2O3/c29-24(28(20-12-4-1-5-13-20)21-14-6-2-7-15-21)18-8-3-11-19-27-25(30)22-16-9-10-17-23(22)26(27)31/h1-2,4-7,9-10,12-17H,3,8,11,18-19H2 |

Clé InChI |

ZIZQZHLUKPGGKL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137458.png)

![N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12137469.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137481.png)

![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12137487.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137488.png)

![N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12137502.png)

![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137512.png)

![9-Bromo-2-(4-ethoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137520.png)

![N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137544.png)

![3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12137551.png)